N-Déthyldorzolamide

Vue d'ensemble

Description

N-Deethyldorzolamide is a sulfonamide derivative and a metabolite of dorzolamide, which is a carbonic anhydrase inhibitor. It is primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. The compound has a molecular formula of C8H12N2O4S3 and a molecular weight of 296.387 Da .

Applications De Recherche Scientifique

N-Deethyldorzolamide has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of carbonic anhydrase inhibitors and their derivatives.

Biology: The compound is studied for its effects on enzyme activity and cellular processes involving carbonic anhydrase.

Medicine: Research focuses on its potential therapeutic uses in treating glaucoma and other conditions involving elevated intraocular pressure.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mécanisme D'action

Target of Action

N-Deethyldorzolamide is a derivative of Dorzolamide , which is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . Carbonic anhydrase is an enzyme that plays a crucial role in regulating ion balance and fluid pressure in the eyes .

Mode of Action

N-Deethyldorzolamide, like Dorzolamide, works by inhibiting the carbonic anhydrase enzyme in the ciliary process of the eye . This inhibition leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure . This makes it useful in the treatment of conditions like open-angle glaucoma and ocular hypertension .

Biochemical Pathways

This disruption leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure .

Pharmacokinetics

Dorzolamide, the parent compound, is known to be absorbed via the cornea and stroma after topical application . It is slowly metabolized to N-Deethyldorzolamide, which is also stored in red blood cells . The elimination of both substances is very slow (half-life >4 months) and takes place via the renal route .

Result of Action

The primary result of N-Deethyldorzolamide’s action is a reduction in intraocular pressure. By inhibiting the carbonic anhydrase enzyme, it reduces the production of aqueous humor, which in turn decreases the pressure within the eye . This can help in the management of conditions like open-angle glaucoma and ocular hypertension .

Analyse Biochimique

Cellular Effects

Given its role as a metabolite of Dorzolamide, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

N-Deethyldorzolamide is involved in the metabolic pathways of Dorzolamide, a carbonic anhydrase inhibitor It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Deethyldorzolamide is synthesized through the N-dealkylation of dorzolamide. This process involves the removal of an ethyl group from dorzolamide. The reaction is typically catalyzed by cytochrome P450 isoenzymes, particularly CYP2B1/2, CYP2E1, and CYP3A2 . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability of the intermediate and final products.

Industrial Production Methods

In industrial settings, the production of N-Deethyldorzolamide involves large-scale N-dealkylation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-Deethyldorzolamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: N-Deethyldorzolamide can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

N-Deethyldorzolamide is similar to other carbonic anhydrase inhibitors such as:

Dorzolamide: The parent compound from which N-Deethyldorzolamide is derived. It has a similar mechanism of action but includes an ethyl group.

Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions. It has a different chemical structure but similar therapeutic effects.

Methazolamide: A carbonic anhydrase inhibitor with a different substitution pattern on the sulfonamide group.

Uniqueness

N-Deethyldorzolamide is unique in its specific inhibition of carbonic anhydrase II and IV, and its role as a metabolite of dorzolamide. This gives it distinct pharmacokinetic properties and a specific therapeutic profile in the treatment of ocular conditions.

Activité Biologique

N-Deethyldorzolamide is a metabolite of dorzolamide, a well-known carbonic anhydrase inhibitor primarily used in the treatment of glaucoma. Understanding the biological activity of N-deethyldorzolamide is essential for evaluating its pharmacological effects, particularly its role in inhibiting carbonic anhydrase enzymes and its potential therapeutic applications.

N-Deethyldorzolamide functions as an inhibitor of carbonic anhydrases (CAs), particularly CA-II and CA-I. While it exhibits less potency than its parent compound, dorzolamide, it still contributes to the overall pharmacological effects observed with dorzolamide treatment. The inhibition of carbonic anhydrase in the ciliary processes of the eye leads to decreased aqueous humor secretion, thereby reducing intraocular pressure (IOP) — a critical factor in managing glaucoma.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of N-deethyldorzolamide is characterized by its accumulation in red blood cells (RBCs) due to selective binding to CA-II. Following topical administration, dorzolamide is metabolized into N-deethyldorzolamide, which also binds to CA-I.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Binding to Plasma Proteins | ~33% |

| Excretion | Primarily unchanged in urine |

| Half-Life | Approximately 4 months |

| Accumulation in RBCs | Significant; reaches binding capacity |

The systemic exposure to both dorzolamide and N-deethyldorzolamide is generally low, with plasma concentrations often below the assay limit of quantitation (15 nM) following topical administration .

Clinical Studies and Efficacy

Clinical studies have demonstrated that dorzolamide, through its active metabolite N-deethyldorzolamide, effectively lowers IOP in patients with glaucoma. In a year-long study, the IOP-lowering effect was consistently observed at approximately 3-5 mmHg throughout the day when administered as a topical solution .

Case Study Insights:

- Study Design: A randomized controlled trial involving 333 participants compared dorzolamide with placebo over six weeks.

- Results: Significant IOP reduction was noted in patients receiving dorzolamide, supporting its efficacy as a treatment for elevated IOP associated with glaucoma.

Safety and Toxicology

While dorzolamide has been associated with urinary bladder papillomas in high-dose studies on rats, N-deethyldorzolamide does not exhibit similar carcinogenic potential at clinically relevant doses . Toxicology studies have shown that while high doses can lead to significant lethality in animal models, these doses far exceed therapeutic levels used in humans.

Propriétés

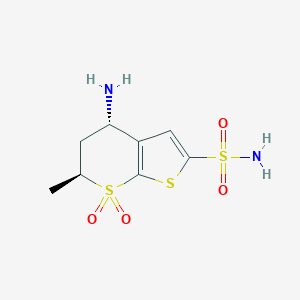

IUPAC Name |

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVURBRAECUMAHY-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165545 | |

| Record name | N-Deethyldorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154154-90-2 | |

| Record name | N-Deethyldorzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154154902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deethyldorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEETHYLDORZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1043V1890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.